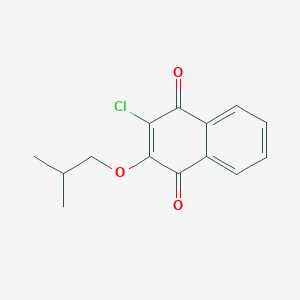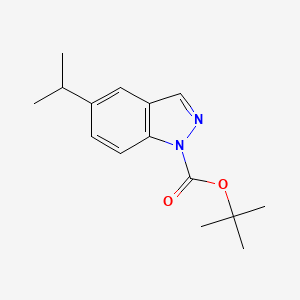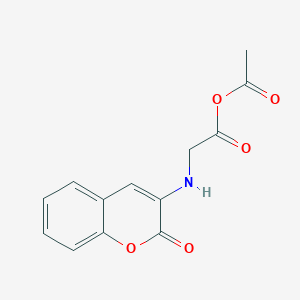
2-(2-Methoxyphenyl)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenyl)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by a naphthalene ring system substituted with a methoxyphenyl group at the second position and a quinone moiety at the first and fourth positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)naphthalene-1,4-dione typically involves the reaction of 2-hydroxy naphthalene-1,4-dione with 2-methoxyphenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent such as toluene. The reaction mixture is heated to reflux for several hours to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyphenyl)naphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The quinone moiety can be further oxidized to form more complex structures.
Reduction: The quinone can be reduced to the corresponding hydroquinone.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Formation of more oxidized naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinone derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly tyrosinase inhibitors.
Medicine: Explored for its antifungal and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyphenyl)naphthalene-1,4-dione involves its interaction with cellular components. For example, its antifungal activity is believed to result from disrupting fungal membrane permeability, leading to increased nucleotide leakage . The compound can also act as a competitive inhibitor of enzymes like tyrosinase by binding to their active sites .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-1,4-naphthoquinone:
2-Phenyl-1,4-naphthoquinone: Studied for its tyrosinase-inhibitory effects.
2,3-Dibromonaphthalene-1,4-dione: Exhibits potent antifungal activity.
Uniqueness
2-(2-Methoxyphenyl)naphthalene-1,4-dione is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This substitution can enhance its solubility, reactivity, and interaction with biological targets compared to other naphthoquinone derivatives.
Propiedades
Número CAS |
93327-86-7 |
|---|---|
Fórmula molecular |
C17H12O3 |
Peso molecular |
264.27 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C17H12O3/c1-20-16-9-5-4-7-12(16)14-10-15(18)11-6-2-3-8-13(11)17(14)19/h2-10H,1H3 |
Clave InChI |
DDRDHMRPIMJVNU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=CC(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one](/img/structure/B11856130.png)

![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B11856136.png)
![Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11856142.png)




![(2S)-2-[(Naphthalen-2-yl)oxy]hexanoic acid](/img/structure/B11856169.png)




